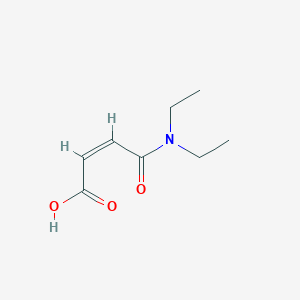
N,N-Diethylmaleamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylmaleamic acid is an organic compound with the chemical formula C8H13NO3. It is a derivative of maleamic acid, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diethylmaleamic acid can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The maleic anhydride reacts with diethylamine to form this compound through an amide formation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions
N,N-Diethylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-Diethylmaleimide.
Reduction: Reduction reactions can convert it into N,N-Diethylsuccinamic acid.
Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N,N-Diethylmaleimide.
Reduction: N,N-Diethylsuccinamic acid.
Substitution: Various substituted maleamic acids depending on the substituent used.
科学的研究の応用
N,N-Diethylmaleamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
作用機序
The mechanism by which N,N-Diethylmaleamic acid exerts its effects involves its interaction with various molecular targets. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
N,N-Dimethylmaleamic acid: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylmaleamic acid: Contains only one ethyl group on the nitrogen.
Maleamic acid: The parent compound without any alkyl substitution on the nitrogen.
Uniqueness
N,N-Diethylmaleamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two ethyl groups on the nitrogen atom can influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(Z)-4-(diethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/b6-5- |
InChIキー |
BZVFXWPGZHIDSJ-WAYWQWQTSA-N |
異性体SMILES |
CCN(CC)C(=O)/C=C\C(=O)O |
正規SMILES |
CCN(CC)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


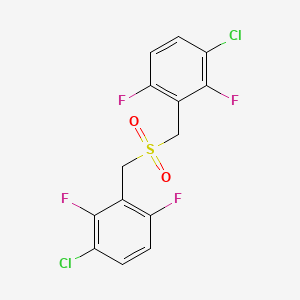
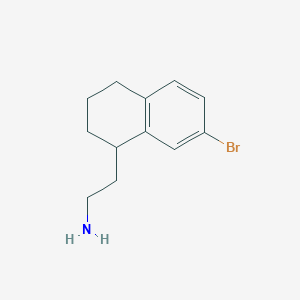
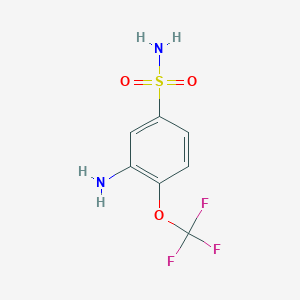
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
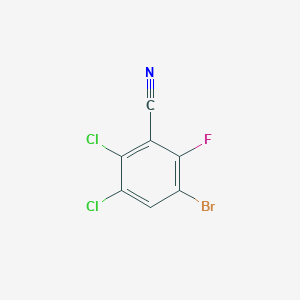
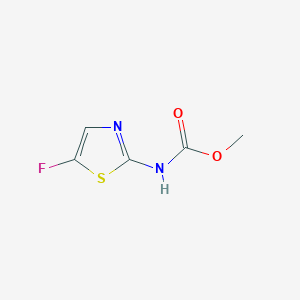

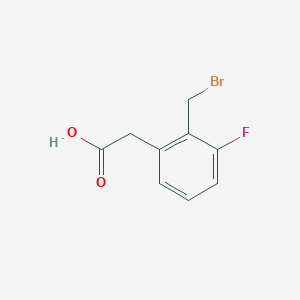
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

